

# Physicochemical properties and structure of (R)-Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physicochemical Properties and Structure of **(R)**-**Merimepodib** 

#### Introduction

(R)-Merimepodib, also known as VX-497, is a potent, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, (R)-Merimepodib depletes intracellular pools of guanosine triphosphate (GTP), leading to antiproliferative and antiviral effects. It has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses, including hepatitis C virus (HCV), Zika virus, Ebola virus, and others. This document provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of (R)-Merimepodib, along with detailed experimental protocols for its characterization.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **(R)-Merimepodib** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.



| Property         | Value                                                                                                           | Reference |
|------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate           |           |
| Synonyms         | VX-497, MMPD                                                                                                    | _         |
| CAS Number       | 198821-22-6                                                                                                     |           |
| Chemical Formula | C23H24N4O6                                                                                                      |           |
| Molecular Weight | 452.46 g/mol                                                                                                    |           |
| Solubility       | DMSO: ≥ 90 mg/mL DMF: 30<br>mg/mL Water: Insoluble<br>Ethanol: Insoluble DMSO:PBS<br>(pH 7.2) (1:6): 0.14 mg/mL | _         |
| Appearance       | Crystalline solid                                                                                               | _         |

Note: Specific experimental values for Melting Point, pKa, and LogP for **(R)-Merimepodib** are not readily available in the public domain literature. The experimental protocols section outlines general methods for their determination.

# **Chemical Structure and Crystallography**

**(R)-Merimepodib** is a complex organic molecule belonging to the class of phenyl-1,3-oxazoles. The crystal structure of merimepodib has been determined using synchrotron X-ray powder diffraction data.

Key Crystallographic Data:

Crystal System: Orthorhombic

• Space Group: P212121

Unit Cell Dimensions: a = 4.60827(3) Å, b = 12.30400(14) Å, c = 37.9583(4) Å



Volume: 2152.241(20) Å<sup>3</sup>

• Molecules per unit cell (Z): 4

The crystal structure is characterized by two chains of N–H···O hydrogen bonds that extend along the a-axis, contributing to the stability of the crystalline lattice. The solid-state conformation shares a similar overall shape to the minimum-energy conformation calculated by Density Functional Theory (DFT), although with different orientations of several ring structures.

#### **Mechanism of Action: IMPDH Inhibition**

**(R)-Merimepodib** exerts its biological effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is critical for rapidly proliferating cells, such as lymphocytes, and for the replication of many viruses that rely on host cell machinery for nucleotide synthesis.

The inhibition of IMPDH by **(R)-Merimepodib** leads to a reduction in the intracellular pool of guanosine triphosphate (GTP). This depletion of GTP has several downstream consequences, including the suppression of DNA and RNA synthesis, which ultimately inhibits cell proliferation and viral replication. The antiviral effect of **(R)-Merimepodib** can be reversed by the addition of exogenous guanosine, confirming its mechanism of action through the IMPDH pathway.





Click to download full resolution via product page

Caption: IMPDH Inhibition Pathway by **(R)-Merimepodib**.



### **Experimental Protocols**

This section provides an overview of standard methodologies for determining key physicochemical and biological parameters of **(R)-Merimepodib**.

### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

#### Protocol:

- Preparation: Prepare a series of vials containing a specific solvent (e.g., water, phosphate-buffered saline at various pH values).
- Addition of Compound: Add an excess amount of (R)-Merimepodib to each vial to ensure that a saturated solution is formed in equilibrium with the solid drug.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.
- Sampling and Analysis: Carefully withdraw a sample from the supernatant (the clear saturated solution). The concentration of (R)-Merimepodib in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

#### pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the acid dissociation constant (pKa) of a compound.

#### Protocol:

 Sample Preparation: Dissolve a precise amount of (R)-Merimepodib in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).



- Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.
- Data Recording: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Multiple titrations should be performed to ensure accuracy.

### **LogP Determination (Shake-Flask Method)**

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined by partitioning between n-octanol and water.

#### Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
- Partitioning: Add a known amount of (R)-Merimepodib to a mixture of the pre-saturated noctanol and water in a separation funnel.
- Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.
- Concentration Measurement: Determine the concentration of **(R)-Merimepodib** in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

### **IMPDH Enzyme Inhibition Assay**







The inhibitory activity of **(R)-Merimepodib** on IMPDH can be quantified by monitoring the enzyme-catalyzed conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The production of NADH can be measured spectrophotometrically at 340 nm.

To cite this document: BenchChem. [Physicochemical properties and structure of (R)-Merimepodib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379520#physicochemical-properties-and-structure-of-r-merimepodib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com